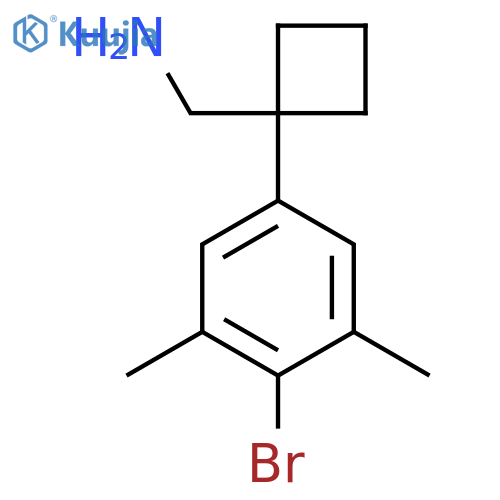Cas no 2228988-10-9 (1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine)

2228988-10-9 structure
商品名:1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine
1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine
- EN300-1924206
- 2228988-10-9
- [1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine
-
- インチ: 1S/C13H18BrN/c1-9-6-11(7-10(2)12(9)14)13(8-15)4-3-5-13/h6-7H,3-5,8,15H2,1-2H3
- InChIKey: UESQHPXWMXLJRJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=CC(=CC=1C)C1(CN)CCC1
計算された属性
- せいみつぶんしりょう: 267.06226g/mol
- どういたいしつりょう: 267.06226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 26Ų
1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1924206-0.5g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1924206-0.05g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1924206-2.5g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1924206-5.0g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 5g |
$3313.0 | 2023-05-31 | ||
| Enamine | EN300-1924206-1g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1924206-0.25g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1924206-0.1g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1924206-10.0g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 10g |
$4914.0 | 2023-05-31 | ||
| Enamine | EN300-1924206-10g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 10g |
$5467.0 | 2023-09-17 | ||
| Enamine | EN300-1924206-1.0g |
[1-(4-bromo-3,5-dimethylphenyl)cyclobutyl]methanamine |
2228988-10-9 | 1g |
$1142.0 | 2023-05-31 |
1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine 関連文献
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
2228988-10-9 (1-(4-bromo-3,5-dimethylphenyl)cyclobutylmethanamine) 関連製品
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2554-94-1(6-(Dimethylamino)hexanal)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
